molecular formula C16H23NO4 B2464199 N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-3-methoxybenzamide CAS No. 2195937-47-2

N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-3-methoxybenzamide

Cat. No.: B2464199
CAS No.: 2195937-47-2
M. Wt: 293.363
InChI Key: QLHLGOYJCLOWMW-UHFFFAOYSA-N
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Description

N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-3-methoxybenzamide is a synthetic organic compound with the molecular formula C16H23NO4 and a molecular weight of 293.36 g/mol . It features a benzamide core structure substituted with a 3-methoxy group and a complex N-((1-(2-hydroxyethoxy)cyclopentyl)methyl) side chain. This specific structural motif is shared with other investigated compounds, such as a closely related 3-chloro-5-methoxy analog, suggesting its potential as a building block in medicinal chemistry and drug discovery research . While the specific biological profile and mechanism of action for this compound are not yet fully delineated in the available scientific literature, benzamide derivatives are a widely explored class of molecules in pharmaceutical research. Related structural analogs have been designed and synthesized for evaluation in various bioactivity assays, including studies of antiproliferative properties . The presence of both methoxy and hydroxyethoxy functional groups in its structure is of particular interest, as these groups are often key in enhancing the physicochemical properties and biological activity of drug-like molecules . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers are encouraged to consult the available safety data sheets and handling instructions prior to use.

Properties

IUPAC Name

N-[[1-(2-hydroxyethoxy)cyclopentyl]methyl]-3-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO4/c1-20-14-6-4-5-13(11-14)15(19)17-12-16(21-10-9-18)7-2-3-8-16/h4-6,11,18H,2-3,7-10,12H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLHLGOYJCLOWMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)NCC2(CCCC2)OCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-3-methoxybenzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the cyclopentyl intermediate: This step involves the reaction of cyclopentyl bromide with ethylene glycol in the presence of a base such as potassium carbonate to form 1-(2-hydroxyethoxy)cyclopentane.

    Introduction of the benzamide moiety: The intermediate is then reacted with 3-methoxybenzoyl chloride in the presence of a base such as triethylamine to form the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced techniques such as continuous flow reactors, which allow for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-3-methoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyethoxy group can be oxidized to form corresponding aldehyde or carboxylic acid derivatives.

    Reduction: The benzamide moiety can be reduced to form amine derivatives.

    Substitution: The methoxy group on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of aldehyde or carboxylic acid derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted benzamide derivatives.

Scientific Research Applications

N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-3-methoxybenzamide has diverse applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It serves as a probe to study biological processes and interactions.

    Medicine: Potential therapeutic applications are being explored, including its use as a drug candidate for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-3-methoxybenzamide involves its interaction with specific molecular targets. The hydroxyethoxy group allows for hydrogen bonding interactions, while the benzamide moiety can interact with various enzymes and receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Methoxy vs. Dimethoxy Substitution

  • Single Methoxy (3-position) : The 3-methoxy group in the target compound may favor selective interactions with hydrophobic enzyme pockets, as seen in other benzamide derivatives .
  • Dual Methoxy (3,4-position) : Compounds like N-[(1-hydroxycyclopentyl)methyl]-3,4-dimethoxybenzamide exhibit stronger binding to serotonin receptors due to electron-donating effects from dual methoxy groups .

Cyclopentyl Substituent Variations

  • 2-Hydroxyethoxy Group: This substituent in the target compound improves aqueous solubility compared to non-polar analogs (e.g., cyclohexyl-tetrazole derivatives) and may enhance blood-brain barrier penetration .
  • Thiophene or Furan Moieties : Compounds like 2-methoxy-N-((1-(thiophen-3-yl)cyclopentyl)methyl)benzamide show altered bioactivity due to sulfur-containing heterocycles, which are absent in the target compound .

Table 2: Comparative Pharmacological Potential

Compound Key Advantages Over Target Compound Limitations
Target Compound Balanced solubility and bioavailability Limited biological data
N-[(1-hydroxycyclopentyl)methyl]-3,4-dimethoxybenzamide Higher receptor affinity Reduced metabolic stability
3-acetoxy-2-methylbenzamides Broader anti-inflammatory activity Lower selectivity
Tetrazole-containing benzamides Stronger enzyme inhibition (e.g., carbonic anhydrase) Poor CNS penetration

Biological Activity

N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-3-methoxybenzamide is a synthetic compound that has attracted attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanism of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structure characterized by:

  • A cyclopentyl group
  • A hydroxyethoxy moiety
  • A methoxybenzamide group

This configuration contributes to its solubility and interaction with biological targets, enhancing its potential therapeutic applications.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The methoxybenzamide portion is believed to modulate enzyme activities or receptor interactions, which may lead to various pharmacological effects. The hydroxyethoxy group enhances solubility and bioavailability, facilitating its absorption and efficacy in biological systems.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological effects:

  • Antiviral Activity : Similar compounds, particularly those in the benzamide class, have shown antiviral properties against various viruses, including Hepatitis B virus (HBV) and Human Immunodeficiency Virus (HIV). For example, derivatives of N-phenylbenzamide have demonstrated broad-spectrum antiviral effects by increasing intracellular levels of APOBEC3G (A3G), a host protein that inhibits viral replication .
  • Anticancer Potential : Some studies suggest that benzamide derivatives can induce apoptosis in cancer cells. The specific mechanisms may involve the modulation of apoptotic pathways or interference with cancer cell proliferation.

Case Studies and Experimental Data

Several studies have evaluated the biological activity of related compounds, providing insights into the potential effects of this compound:

  • Antiviral Efficacy : In vitro studies have shown that compounds similar to this compound exhibit significant antiviral activity against HBV. For instance, a related derivative demonstrated an IC50 value of 1.99 µM against HBV in HepG2.2.15 cells .
  • Cytotoxicity Assessment : Cytotoxicity assays reveal that the compound maintains a favorable selectivity index (SI), indicating a therapeutic window for potential clinical applications. For example, a selectivity index of 58 was reported for certain derivatives against wild-type HBV .

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with similar compounds in terms of structure and activity:

Compound NameStructure FeaturesBiological ActivityIC50 (µM)
N-phenylbenzamide derivativeBenzamide coreAntiviral (HBV)1.99
N-(4-chlorophenyl)-4-methoxy-3-(methylamino) benzamideModified benzamideAntiviral (HBV)3.30

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